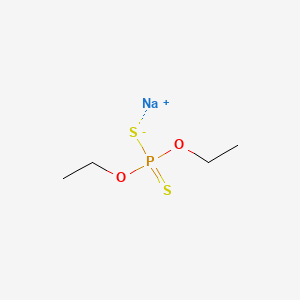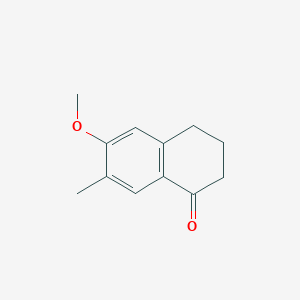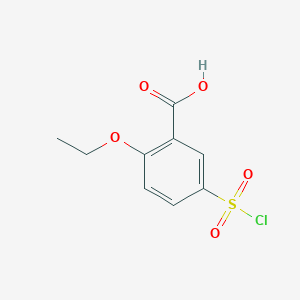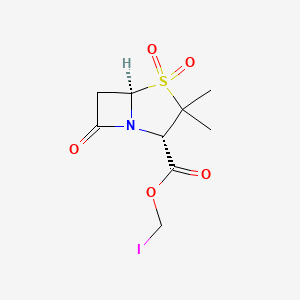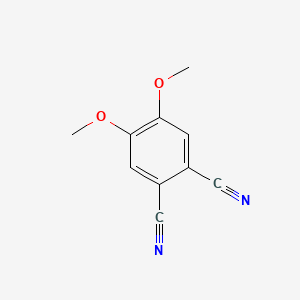
4,5-Dimethoxyphthalonitrile
Descripción general
Descripción
4,5-Dimethoxyphthalonitrile is a chemical compound with the molecular formula C10H8N2O2 . It has an average mass of 188.183 Da and a monoisotopic mass of 188.058578 Da .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethoxyphthalonitrile consists of a benzene ring substituted with two cyano groups and two methoxy groups .Physical And Chemical Properties Analysis
4,5-Dimethoxyphthalonitrile is a solid at room temperature . It has a molecular weight of 188.19 .Aplicaciones Científicas De Investigación
Photodynamic Activity and Cancer Research
- Amphiphilic Zinc(II) Phthalocyanines : A study involved the treatment of 4,5-dichlorophthalonitrile to synthesize compounds with potential in photodynamic therapy for cancer. These compounds showed significant photocytotoxicity against human cancer cells, highlighting their potential in medical applications (Duan et al., 2010).
Chemical Synthesis and Characterization
- Synthesis of Octaalkynylphthalocyanines : Another study described the synthesis of various derivatives of 4,5-dialkynylphthalonitriles. These compounds showed significant chemical shifts in their NMR spectra, indicating potential use in chemical analysis and synthesis (Terekhov et al., 1996).
- Phthalocyanine Synthesis : Research focused on the use of 4,5-dimethoxyphthalonitrile in the synthesis of multisubstituted phthalonitriles for phthalocyanine synthesis. This highlights its role in creating complex organic compounds with potential applications in materials science (Wang et al., 2004).
Sensing and Electronic Properties
- Lutetium(III) Phthalocyanine : A novel lutetium(III) phthalocyanine was synthesized using 4,5-dimethoxyphthalonitrile, showing potential in gas sensing and electronic applications (Ceyhan et al., 2007).
- Electrochemistry and Gas Sensing : Studies explored the electrochemical and gas sensing properties of novel metallophthalocyanines derived from 4,5-dimethoxyphthalonitrile. These findings could contribute to advancements in sensor technology and materials science (Çimen et al., 2014).
Environmental Monitoring
- Fluorescent Probe for Ammonium Detection : 4,5-Dimethoxyphthalaldehyde, a derivative of 4,5-dimethoxyphthalonitrile, was synthesized as a fluorescent probe for detecting ammonium in environmental waters. This development is significant for environmental monitoring and analysis (Zhang et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
4,5-dimethoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSTWWJVHJRQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446787 | |
| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxyphthalonitrile | |
CAS RN |
88946-67-2 | |
| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

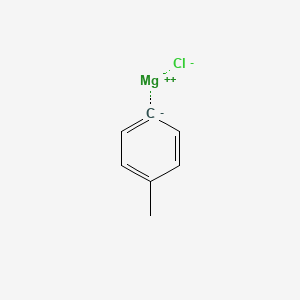
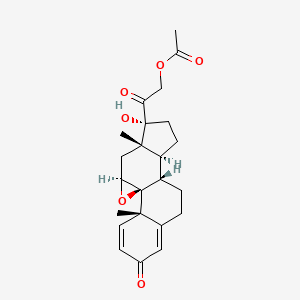
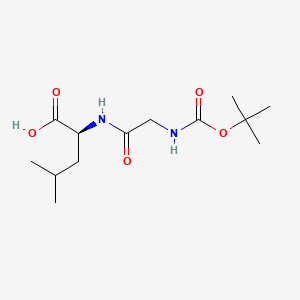
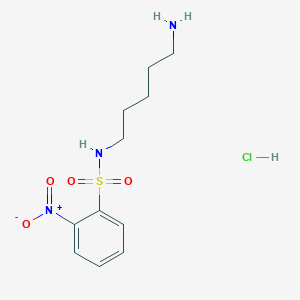
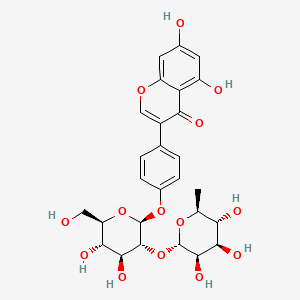
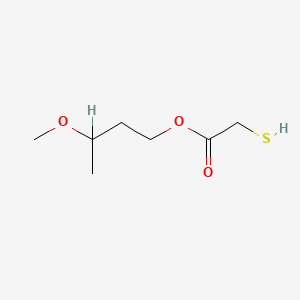
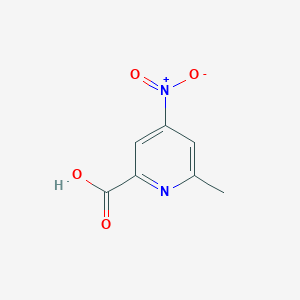
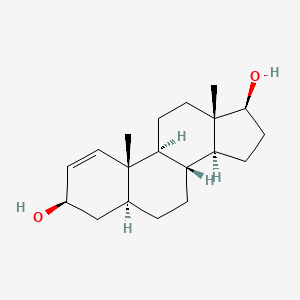

![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)
